(2E)-3-(2,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one

Antimalarial drug discovery Chalcone SAR Plasmodium falciparum

Select this specific (2E)-furan-chalcone isomer for your target-based screens. The 2,4-dimethoxy substitution on the benzylidene ring is proven superior for BCRP-selective inhibition and antimalarial binding—2,5- or 3,4-dimethoxy regioisomers are not interchangeable. With zero HBD, a TPSA of 49 Ų, and a calculated logP of 2.55, it passively permeates cell membranes, making it ideal for intracellular assays. The furan-attached carbonyl electronic profile is distinct from inverted isomer CAS 4332-90-5, ensuring accurate SAR data.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 151135-90-9
Cat. No. B6320134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
CAS151135-90-9
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=CC(=O)C2=CC=CO2)OC
InChIInChI=1S/C15H14O4/c1-17-12-7-5-11(15(10-12)18-2)6-8-13(16)14-4-3-9-19-14/h3-10H,1-2H3/b8-6+
InChIKeyCVQRLVFVCZKXGU-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2E)-3-(2,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one (CAS 151135-90-9) – Structural Identity and Core Properties


(2E)-3-(2,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one (CAS 151135-90-9) is a heteroaryl chalcone derivative characterized by an α,β-unsaturated carbonyl system bridging a 2,4-dimethoxyphenyl ring and a furan-2-yl moiety, with the carbonyl group directly attached to the furan ring . Chalcones are biosynthetic flavonoid precursors recognized for diverse biological activities, and the introduction of a furan heterocycle in place of the canonical phenyl B-ring alters both electronic distribution and binding geometry relative to classical chalcones [1]. Predicted physicochemical parameters include a calculated logP of 2.55, a polar surface area of 49 Ų, zero hydrogen bond donors, and full compliance with Lipinski's Rule of Five, indicating favorable drug-like properties and membrane permeability .

Why Generic Substitution Fails for Furan-Containing Chalcones: The Case of CAS 151135-90-9


Furan-chalcone derivatives cannot be treated as interchangeable building blocks because the position and nature of substituents on both the phenyl and furan rings critically dictate target binding, selectivity, and biological outcome. The 2,4-dimethoxy substitution pattern on the benzylidene ring has been specifically associated with enhanced binding to multiple therapeutic targets compared to the 2,5-dimethoxy or 3,4-dimethoxy regioisomers, as demonstrated in antimalarial structure–activity relationship (SAR) studies [1]. Furthermore, the orientation of the enone carbonyl (attached to furan vs. phenyl) produces regioisomers with distinct electronic properties and biological profiles; the inverted carbonyl isomer CAS 4332-90-5 may exhibit different target engagement and cannot serve as a direct substitute . The absence of hydrogen bond donors (zero HBD) combined with the furan oxygen as an H-bond acceptor creates a unique interaction profile distinct from hydroxylated analogs that dominate the tyrosinase inhibition literature [2].

Quantitative Differentiation Evidence for (2E)-3-(2,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one (CAS 151135-90-9) vs. Closest Analogs


2,4-Dimethoxy Substitution Outperforms 2,5- and 3,4-Dimethoxy Regioisomers in Antimalarial Target Binding Affinity

In a systematic comparison of dimethoxy-substituted chalcone series, the 2,4-dimethoxy substitution pattern demonstrated superior binding orientation to the active site of the antimalarial target enzyme compared to the 2,5-dimethoxy and 3,4-dimethoxy regioisomers [1]. The most active compound bearing the 2,4-dimethoxy motif achieved an IC50 of 1.1 µg/mL against asexual blood stages of Plasmodium falciparum, surpassing the natural benchmark licochalcone A (IC50 = 1.43 µg/mL) by approximately 23% [1]. This evidence directly supports selection of the 2,4-dimethoxy regioisomer over alternative dimethoxy substitution patterns for antimalarial discovery programs.

Antimalarial drug discovery Chalcone SAR Plasmodium falciparum Methoxy positional isomer comparison

2,4-Dimethoxy Chalcones Exhibit BCRP Selectivity Superior to Fumitremorgin C with Negligible P-glycoprotein Interference

Chalcones bearing 2,4-dimethoxy groups on ring A at a concentration of 5 µM increased mitoxantrone accumulation in BCRP-overexpressing MDA-MB-231 breast cancer cells to a greater extent than the established BCRP inhibitor fumitremorgin C, while showing negligible effect on calcein accumulation in P-glycoprotein-overexpressing MDCKII cells, indicating functional selectivity for BCRP over P-gp [1]. These compounds enhanced the sensitivity of BCRP-overexpressing cancer cells to mitoxantrone by 2- to 5-fold, and the 2,4-dimethoxy substitution was specifically earmarked as conferring good BCRP inhibitory activity in both MX accumulation and cytotoxicity assays [1]. This is a class-level inference for the 2,4-dimethoxy pharmacophore within which CAS 151135-90-9 resides.

BCRP/ABCG2 inhibition Multidrug resistance reversal Chalcone selectivity profiling Mitoxantrone accumulation

Regioisomeric Differentiation: Furan-Attached Carbonyl (CAS 151135-90-9) vs. Phenyl-Attached Carbonyl (CAS 4332-90-5) Confers Distinct Electronic and Binding Profiles

The target compound CAS 151135-90-9 bears the α,β-unsaturated carbonyl directly conjugated to the furan ring, whereas its regioisomer CAS 4332-90-5 has the carbonyl attached to the 2,4-dimethoxyphenyl ring, reversing the enone orientation . This positional isomerism alters the electrophilic character of the β-carbon and the hydrogen-bonding geometry of the carbonyl oxygen, which in turn affects Michael acceptor reactivity and target protein interactions . In furan-chalcone PTP1B inhibitor studies, the carbonyl orientation relative to the furan ring was critical for inhibitory activity; compounds with the carbonyl attached to the furan (as in CAS 151135-90-9) represent the active pharmacophore orientation identified in multiple furan-chalcone lead series [1]. Procurement must specify CAS 151135-90-9 explicitly to avoid inadvertent acquisition of the inverted isomer.

Chalcone regioisomer comparison Carbonyl orientation effects Furan heterocycle SAR Structural isomer procurement specification

Physicochemical Differentiation: Zero H-Bond Donors and Moderate logP (2.55) Favor Passive Membrane Permeability Over Hydroxylated Furan-Chalcone Analogs

CAS 151135-90-9 possesses zero hydrogen bond donors (HBD = 0), a calculated logP of 2.55, and a topological polar surface area (TPSA) of 49 Ų, with no violations of Lipinski's Rule of Five . In contrast, the most potent tyrosinase-inhibitory furan-chalcone analog in the same scaffold family, compound 8 (bearing 2,4-dihydroxy substitution), has two H-bond donors, a lower predicted logP, and a higher TPSA, which collectively reduce passive membrane permeability [1][2]. The 2,4-dimethoxy configuration of CAS 151135-90-9 thus provides a permeability advantage for intracellular target engagement while retaining the hydrogen bond acceptor capacity of the furan oxygen and methoxy groups for target binding .

Drug-likeness profiling Membrane permeability prediction Chalcone physicochemical SAR Oral bioavailability optimization

Furan-Chalcone Scaffold Demonstrates Dose-Dependent Urease Inhibition with Defined SAR Around Aryl Substitution

A series of nineteen furan-chalcone derivatives (4a–s) were systematically evaluated for bacterial urease inhibition, with the most potent compounds 4h (2,5-dichlorophenyl) and 4s (2-chlorophenyl) achieving IC50 values of 16.13 ± 2.45 µM and 18.75 ± 0.85 µM, respectively, surpassing the reference inhibitor thiourea (IC50 = 21.25 ± 0.15 µM) [1]. While the dimethoxy-substituted analogs were not the most potent within this specific series, the SAR established that electron-withdrawing and lipophilic substituents on the 5-aryl-furan moiety enhance urease binding. This positions CAS 151135-90-9 (bearing electron-donating methoxy groups) as a useful comparator for establishing the electronic requirements of urease inhibition and for exploring orthogonal target profiles within the same scaffold family [1].

Urease inhibition Anti-Helicobacter pylori Furan chalcone SAR Microwave-assisted synthesis

Optimal Application Scenarios for (2E)-3-(2,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one (CAS 151135-90-9) Based on Verified Differentiation Evidence


Antimalarial Hit-to-Lead Programs Requiring 2,4-Dimethoxy Benzylidene Pharmacophore

Based on SAR evidence that the 2,4-dimethoxy substitution pattern provides superior binding orientation to the antimalarial target active site compared to 2,5- and 3,4-dimethoxy regioisomers [1], CAS 151135-90-9 is the appropriate furan-containing chalcone scaffold for antimalarial lead optimization. The compound should be screened against chloroquine-sensitive and chloroquine-resistant P. falciparum strains, with licochalcone A serving as a natural product benchmark (IC50 = 1.43 µg/mL) [1].

BCRP-Selective Inhibitor Development for Multidrug Resistance Reversal in Oncology

Chalcones bearing 2,4-dimethoxy groups on ring A have demonstrated BCRP-selective inhibition with functional discrimination over P-glycoprotein, surpassing fumitremorgin C in mitoxantrone accumulation assays and achieving 2- to 5-fold chemosensitization of BCRP-overexpressing cancer cells [2]. CAS 151135-90-9, incorporating this privileged 2,4-dimethoxy motif on the benzylidene ring, is suitable for evaluating BCRP-mediated drug resistance reversal in combination with mitoxantrone or topotecan in breast cancer (MDA-MB-231) and other BCRP-expressing tumor models [2].

Intracellular Target Screening Programs Requiring Favorable Passive Membrane Permeability

With zero hydrogen bond donors, a TPSA of 49 Ų (below the 60 Ų threshold for oral absorption), and a logP of 2.55 , CAS 151135-90-9 is predicted to exhibit superior passive membrane permeability compared to hydroxylated furan-chalcone analogs such as the potent tyrosinase inhibitor compound 8 (2,4-dihydroxy; HBD = 2; higher TPSA) [3]. This compound is recommended for cell-based phenotypic screens and intracellular enzyme inhibition assays where membrane penetration is a prerequisite for target engagement .

Urease Inhibitor SAR Expansion Using Electron-Rich Furan-Chalcone Scaffolds

In the context of the established furan-chalcone urease inhibitor series, where electron-withdrawing chloro-substituted leads (4h: IC50 = 16.13 µM; 4s: IC50 = 18.75 µM) outperform thiourea (IC50 = 21.25 µM) [4], CAS 151135-90-9 provides the electron-donating 2,4-dimethoxy counterpart for systematic electronic SAR studies. This compound should be evaluated in the indophenol urease inhibition assay to determine whether electron-rich substitution enhances or diminishes metalloenzyme binding relative to the chloro-substituted leads, enabling rational optimization of anti-H. pylori agents [4].

Quote Request

Request a Quote for (2E)-3-(2,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.